molecular formula C19H18ClF3N4O5 B2636194 5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methylamino)]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione CAS No. 338772-51-3

5-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methylamino)]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione

Cat. No.: B2636194
CAS No.: 338772-51-3
M. Wt: 474.82
InChI Key: FOPPSMAMRPSTSJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a spirocyclic framework that integrates a pyrrolo[3,4-d]isoxazole-dione core with a 5,5-dimethylcyclohexane-1,3-dione moiety. The pyridine ring at the 5-position is substituted with 3-chloro and 5-trifluoromethyl groups, while a methylamino group bridges the pyridine and spiro systems . Its molecular formula is C₂₀H₁₈ClF₃N₄O₄, with a molecular weight of 470.8 g/mol and notable physicochemical properties, including low hydrogen-bond donors (0) and multiple hydrogen-bond acceptors (10), suggesting moderate polarity . The compound is cataloged under CAS No. 317821-85-5 and is available from specialized chemical suppliers .

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5',5'-dimethylspiro[3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,2'-cyclohexane]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O5/c1-17(2)5-10(28)18(11(29)6-17)12-13(32-25-18)16(31)27(15(12)30)26(3)14-9(20)4-8(7-24-14)19(21,22)23/h4,7,12-13,25H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPPSMAMRPSTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2(C3C(C(=O)N(C3=O)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl)ON2)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,3-spiro[2-(5,5-dimethyl cyclohexane-1,3-dionyl)]dihydro-2H-pyrolo[3,4-d]isoxazole-4,6-(3H,5H-dione) (CAS No. 338772-51-3) is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClF3N4O5C_{19}H_{18}ClF_3N_4O_5 with a molecular weight of approximately 474.82 g/mol. The structure features a spirocyclic framework and multiple functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential pharmacological effects. Below are the key findings:

1. Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. Specific assays were conducted on various cancer cell lines to evaluate cytotoxicity:

Cell LineIC50 (µM)Remarks
RKO60.70Most sensitive
PC-349.79Strong inhibition
HeLa78.72Moderate activity

These findings indicate that the compound exhibits significant cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects has been partially elucidated through various assays:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Studies indicate that it may cause G2/M phase arrest in sensitive cell lines, leading to reduced cell proliferation.

3. Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. Further research is needed to quantify this effect and explore its potential applications in treating infections .

4. Anti-inflammatory Effects

Research has also indicated that this compound could have anti-inflammatory properties. In vitro models demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, suggesting a possible role in managing inflammatory conditions .

Case Studies

Case Study 1: Anticancer Efficacy Assessment
A study evaluated the efficacy of the compound against five different human cancer cell lines using an MTS assay. Results showed that treatment with the compound at varying concentrations resulted in significant cell death compared to control groups.

Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how the compound induces apoptosis and cell cycle arrest in RKO and PC-3 cell lines. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structural features suggest it may interact with biological targets effectively:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyridine and isoxazole moieties may enhance the compound's ability to inhibit specific cancer cell pathways. For example, studies have shown that derivatives of pyridine can act as inhibitors of certain kinases implicated in cancer progression .
  • Antimicrobial Properties : Compounds containing chlorinated pyridines have demonstrated antimicrobial activity. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and thus antimicrobial efficacy .

Agrochemical Applications

In the field of agrochemicals, the compound may serve as a precursor or active ingredient in pesticide formulations:

  • Herbicidal Activity : Similar compounds have been identified as effective herbicides due to their ability to disrupt plant growth processes. The unique spirocyclic structure might provide selectivity against specific weed species while minimizing harm to crops .
  • Insecticidal Properties : Research into related structures has indicated potential insecticidal effects. The trifluoromethyl group can improve the compound's stability and effectiveness against pests through enhanced penetration and bioactivity .

Materials Science

The unique chemical structure of this compound also opens avenues in materials science:

  • Polymer Synthesis : The dihydropyrolo structure can be utilized in synthesizing novel polymers with tailored properties. Such polymers could find applications in coatings or as additives in various industrial processes .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions suggests potential applications in nanotechnology for creating nanoscale materials with specific electronic or catalytic properties.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of a similar spirocyclic compound exhibited significant cytotoxicity against human cancer cell lines. This research highlights the potential for further development of this specific compound as a lead candidate for anticancer drug development .
  • Agrochemical Trials : Field trials assessing the herbicidal efficacy of a related chlorinated pyridine compound showed promising results against common agricultural weeds. This suggests that similar compounds could be developed for effective weed management strategies in sustainable agriculture .

Comparison with Similar Compounds

3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-(3H,5H)-dione

  • Key Differences : Replaces the 3-chloro-5-(trifluoromethyl)pyridinyl group with a 3-trifluoromethylphenyl substituent.

5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

  • Key Differences: Substitutes the spirocyclohexanedione with a 2-methylphenyl group and introduces a dimethylamino-phenyl moiety.
  • Impact : The lack of a spiro system may reduce conformational rigidity, affecting pharmacokinetic stability .

Pyridine-Substituted Analogues

5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine

  • Key Differences : Replaces the pyrrolo-isoxazole-dione core with a pyrimidine ring .
  • Impact : Simplifies the heterocyclic system, likely enhancing synthetic accessibility but reducing steric complexity and target selectivity .

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-5,5-dimethylcyclohex-2-en-1-one

  • Key Differences: Incorporates a piperazinyl-cyclohexenone group instead of the spiro-pyrrolo-isoxazole.

Functional Group Variations

5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Key Differences : Features a nitro group and methoxyphenyl substituent on a simpler pyrrolo[2,3-b]pyridine core.
  • Impact : The nitro group increases electrophilicity, which may enhance reactivity but raise toxicity concerns compared to the target compound’s stable trifluoromethyl group .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen-Bond Acceptors Key Differences vs. Target Compound References
Target Compound Spiro-pyrrolo-isoxazole-dione 3-Chloro-5-(trifluoromethyl)pyridinyl, 5,5-dimethylcyclohexanedione 470.8 10
3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[...] Spiro-pyrrolo-isoxazole-dione 3-Trifluoromethylphenyl (no pyridine) 465.7 9 Reduced nitrogen interactions
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[...] Dihydro-pyrrolo-isoxazole-dione 2-Methylphenyl, 4-(dimethylamino)phenyl (no spiro) 481.9 8 Lower conformational rigidity
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine Pyrimidine 3-Chloro-5-(trifluoromethyl)pyridinyl, amine 314.7 5 Simplified heterocycle, higher solubility
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 4-Methoxyphenyl, nitro 309.3 6 Increased electrophilicity, potential toxicity

Key Research Findings

Spirocyclic Advantage : The target compound’s spiro system enhances metabolic stability by restricting rotational freedom, a critical factor in drug design .

Trifluoromethyl Role : The CF₃ group on the pyridine ring improves lipophilicity and resistance to oxidative metabolism, a feature shared with analogues in .

Synthetic Challenges : The spiro framework requires multi-step synthesis under high-temperature conditions (e.g., 180°C in acetonitrile) and chromatographic purification, similar to methods in .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR to verify spiro connectivity and distinguish diastereotopic protons in the cyclohexanedione ring. ¹⁹F NMR quantifies trifluoromethyl group integrity .
  • X-ray diffraction : Single-crystal analysis resolves ambiguities in the spirocyclic geometry and confirms the methylamino-pyridinyl linkage .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen (Cl) isotopic patterns .

How can computational modeling predict the compound’s reactivity and guide synthetic route design?

Advanced Research Question

  • DFT calculations : Simulate transition states for spirocyclization to identify energy barriers and optimal reaction pathways (e.g., solvent polarity effects) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) to prioritize functional group modifications .
  • Machine learning : Train models on analogous heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) to forecast regioselectivity in multi-step syntheses .

How should researchers resolve contradictory data regarding the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • Controlled degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify degradation products. Compare results across labs to isolate methodological discrepancies .
  • Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
  • Cross-validation : Replicate experiments using alternative synthetic routes (e.g., varying protecting groups) to confirm intrinsic stability .

What theoretical frameworks are relevant for understanding this compound’s electronic properties and biological activity?

Advanced Research Question

  • Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to explain electrophilic/nucleophilic sites, correlating with bioactivity (e.g., kinase inhibition) .
  • Quantitative Structure-Activity Relationship (QSAR) : Map substituent effects (e.g., trifluoromethyl vs. methyl groups) on binding affinity using regression models .
  • Retrosynthetic analysis : Apply Corey’s principles to deconstruct the molecule into feasible synthons, aligning with known dithiazole chemistry .

What methodologies are recommended for evaluating the compound’s biological activity in vitro?

Basic Research Question

  • Enzyme assays : Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine) to quantify inhibition .
  • Cell viability screens : Employ MTT assays on cancer cell lines, normalizing results to solvent controls (e.g., DMSO) .
  • Metabolic stability : Incubate with liver microsomes and monitor parent compound depletion via LC-MS/MS .

How can researchers address discrepancies in reported biological activity across different cell lines or assays?

Advanced Research Question

  • Assay standardization : Validate protocols using reference compounds (e.g., doxorubicin) and harmonize cell culture conditions (e.g., serum concentration) .
  • Off-target profiling : Use kinase profiling panels to identify non-specific interactions contributing to variability .
  • Meta-analysis : Aggregate data from published analogs (e.g., pyridinyl-dithiazoles) to distinguish structure-activity trends from experimental noise .

What strategies can mitigate challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

  • Flow chemistry : Optimize continuous flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Green chemistry : Replace halogenated solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

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